Celangulin XIX

Description

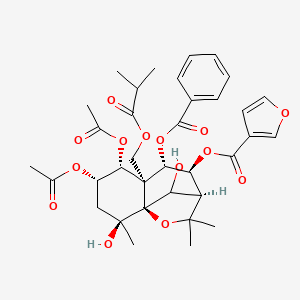

Structure

2D Structure

Properties

Molecular Formula |

C35H42O14 |

|---|---|

Molecular Weight |

686.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-7-benzoyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |

InChI |

InChI=1S/C35H42O14/c1-18(2)29(39)44-17-34-27(46-20(4)37)23(45-19(3)36)15-33(7,42)35(34)26(38)24(32(5,6)49-35)25(47-31(41)22-13-14-43-16-22)28(34)48-30(40)21-11-9-8-10-12-21/h8-14,16,18,23-28,38,42H,15,17H2,1-7H3/t23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |

InChI Key |

RIOWQBKQTCGNEP-AYXGDJHISA-N |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Celangulin XIX: A Technical Guide to its Discovery, Isolation, and Characterization from Celastrus angulatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulin XIX, a potent insecticidal sesquiterpenoid, has been isolated from the root bark of Celastrus angulatus, a plant with a long history in traditional Chinese medicine for its pest control properties. This technical guide provides an in-depth overview of the discovery, bioassay-guided isolation, and structural elucidation of this compound. Detailed experimental protocols, comprehensive quantitative data, and a proposed mechanism of action are presented to serve as a valuable resource for researchers in natural product chemistry, insecticide development, and drug discovery.

Introduction

The quest for novel and effective insecticides with favorable environmental profiles has led to a resurgence of interest in natural products. Plants of the Celastrus genus have been a particularly rich source of bioactive compounds, most notably the celangulins, which are a class of complex β-dihydroagarofuran sesquiterpene polyol esters. These compounds have demonstrated significant insecticidal and antifeedant activities against various agricultural pests.

This compound is a notable member of this family, exhibiting potent insecticidal effects. This document details the scientific journey of its discovery, from the initial screening of Celastrus angulatus extracts to the precise determination of its intricate molecular architecture.

Discovery and Bioassay-Guided Isolation

The discovery of this compound was the result of a systematic, bioassay-guided fractionation of extracts from the root bark of Celastrus angulatus. The insecticidal activity of the fractions was monitored throughout the separation process using the Oriental armyworm, Mythimna separata, as the model organism.

Experimental Protocol: Isolation of this compound

Plant Material: The root bark of Celastrus angulatus Maxim. was collected, air-dried, and pulverized.

Extraction:

-

The powdered root bark (7 kg) was extracted three times with 95% ethanol at 80°C under reflux for 2 hours for each extraction.

-

The combined ethanol extracts were filtered and concentrated under reduced pressure to yield a crude extract (1120 g).

-

The crude extract was then subjected to further extraction with chloroform at 80°C for 40 minutes. The chloroform extract was concentrated to yield a refined extract (147 g).

Chromatographic Separation:

-

The refined extract was subjected to column chromatography on a macroporous adsorption resin.

-

The column was eluted with a stepwise gradient of methanol-water mixtures.

-

Fractions were collected and tested for insecticidal activity against Mythimna separata.

-

The active fractions were further purified by preparative high-performance liquid chromatography (HPLC).

-

One particular fraction, eluted with a 60:40 methanol-water mixture, yielded this compound (43 mg) along with Celangulatin C (57 mg).

Structural Elucidation of this compound

The molecular structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₃₅H₄₂O₁₄ |

| Appearance | White powder |

| Mass Spectrometry | Data not available in the searched literature. |

| ¹H NMR (CDCl₃) | Detailed data not available in the searched literature. |

| ¹³C NMR (CDCl₃) | Detailed data not available in the searched literature. |

| Table 1: Physicochemical and Spectroscopic Data for this compound. |

Biological Activity

This compound exhibits significant insecticidal activity, particularly against lepidopteran pests.

Insecticidal Activity Data

| Pest Species | Bioassay Metric | Value |

| Mythimna separata | ED₅₀ | 73.3 µg/g[1] |

| Table 2: Insecticidal Activity of this compound. |

Proposed Mechanism of Action

While specific studies on the mechanism of action of this compound are limited, extensive research on the closely related compound, Celangulin V, provides strong indications of its likely mode of action. Celangulin V has been shown to target the vacuolar-type H+-ATPase (V-ATPase) in the midgut cells of insects.[2][3] V-ATPase is a crucial proton pump responsible for maintaining the electrochemical gradients necessary for various physiological processes in the insect midgut, including nutrient absorption and maintaining the highly alkaline pH.

Proposed Signaling Pathway:

-

Ingestion: this compound is ingested by the insect larva.

-

Binding to V-ATPase: In the midgut, this compound is proposed to bind to subunits of the V-ATPase enzyme complex located on the apical membranes of the midgut epithelial cells.

-

Inhibition of Proton Pumping: This binding inhibits the ATP-hydrolyzing activity of the V-ATPase, disrupting proton transport across the membrane.

-

Disruption of Electrochemical Gradient: The inhibition of the proton pump leads to a collapse of the transmembrane pH and electrical gradients.

-

Cellular Damage: This disruption results in swelling of mitochondria, vacuolization, and eventual lysis of the midgut epithelial cells.

-

Physiological Effects: The cellular damage manifests as cessation of feeding, paralysis, and ultimately, death of the insect.

Conclusion and Future Directions

This compound stands out as a promising natural insecticide lead compound derived from Celastrus angulatus. Its complex structure and potent biological activity make it a subject of significant interest for the development of new pest management agents. The bioassay-guided isolation method has proven effective in identifying this and other related bioactive molecules.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

-

Detailed Mechanism of Action Studies: While the V-ATPase is the likely target, further research is needed to confirm this for this compound and to identify the specific binding sites on the enzyme complex.

-

Toxicological and Environmental Impact Assessment: A thorough evaluation of the toxicity of this compound to non-target organisms and its environmental fate is essential for its potential development as a commercial insecticide.

-

Formulation and Field Trials: Research into stable and effective formulations for field application will be crucial for translating the laboratory findings into practical pest control solutions.

The study of this compound and other related natural products from Celastrus angulatus continues to be a promising avenue for the discovery of new, effective, and potentially more environmentally benign insecticides.

References

- 1. biolinkk.com [biolinkk.com]

- 2. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Celangulin XIX: A Technical Guide to Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the chemical structure elucidation of Celangulin XIX, a potent insecticidal sesquiterpene polyol ester isolated from Celastrus angulatus. While the primary literature containing the specific experimental data for this compound, a paper by Wenjun W. et al. in Phytochemistry (2001), is not publicly available in its entirety, this document synthesizes the known information and presents a robust framework for its structural determination based on established analytical techniques for this class of natural products.

Introduction to this compound

This compound is a member of the β-dihydroagarofuran sesquiterpenoid family, a class of complex natural products known for their significant biological activities. Isolated from the root bark of Celastrus angulatus, this compound has demonstrated notable insecticidal properties. The elucidation of its intricate three-dimensional structure is paramount for understanding its mechanism of action, facilitating synthetic efforts, and enabling further drug development and optimization.

Known Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₂O₁₄ | MedchemExpress |

| Molecular Weight | 686.70 g/mol | MedchemExpress |

| CAS Number | 403505-80-6 | MedchemExpress |

| Initial Source | Celastrus angulatus Maxim. | MedchemExpress |

Experimental Protocols for Structure Elucidation

The structural determination of a complex natural product like this compound involves a multi-step process encompassing isolation, purification, and comprehensive spectroscopic analysis. The following protocols are representative of the standard methodologies employed for this purpose.

Bioassay-Guided Isolation

The isolation of this compound from the source plant material is typically guided by its insecticidal activity.

Caption: Bioassay-guided isolation workflow for this compound.

-

Extraction: The air-dried and powdered root bark of Celastrus angulatus is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). Each fraction is tested for insecticidal activity.

-

Chromatographic Purification: The most bioactive fraction (typically the ethyl acetate fraction for compounds of this polarity) is subjected to repeated column chromatography. A combination of normal-phase (silica gel) and size-exclusion (Sephadex LH-20) chromatography is commonly used. Fractions are monitored by thin-layer chromatography (TLC). Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

The purified this compound is subjected to a suite of spectroscopic techniques to determine its planar structure and stereochemistry.

-

UV-Visible Spectroscopy: The sample is dissolved in methanol and the UV-Vis spectrum is recorded to identify the presence of chromophores, such as aromatic rings and conjugated systems.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a KBr pellet or as a thin film to identify functional groups, such as hydroxyls (-OH), carbonyls (C=O) from esters and ketones, and C-O bonds.

-

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using electrospray ionization (ESI), is employed to determine the precise molecular weight and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a series of NMR experiments are performed:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

-

Spectroscopic Data (Representative)

The following tables present hypothetical yet representative spectroscopic data that would be consistent with the known structure of this compound.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 5.85 | d | 3.5 |

| H-2 | 5.60 | dd | 3.5, 2.0 |

| H-4 | 4.95 | d | 3.0 |

| H-6 | 5.40 | t | 3.0 |

| H-8 | 5.25 | m | |

| H-9 | 6.10 | d | 4.0 |

| H-13 | 4.50 | d | 12.0 |

| H-13' | 4.35 | d | 12.0 |

| Benzoyl-H | 8.05, 7.60, 7.45 | m | |

| Furoyl-H | 7.50, 6.50, 7.10 | m | |

| Acetoxy-CH₃ | 2.10, 2.05 | s | |

| Isobutyryloxy-CH | 2.60 | m | |

| Isobutyryloxy-CH₃ | 1.20, 1.18 | d | 7.0 |

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) | Type |

| C-1 | 72.5 | CH |

| C-2 | 71.8 | CH |

| C-3 | 45.2 | C |

| C-4 | 80.1 | CH |

| C-5 | 85.5 | C |

| C-6 | 75.3 | CH |

| C-7 | 40.8 | CH |

| C-8 | 70.5 | CH |

| C-9 | 78.9 | CH |

| C-10 | 42.1 | C |

| C-11 | 105.2 | C |

| C-12 | 25.4 | CH₃ |

| C-13 | 65.1 | CH₂ |

| C-14 | 20.8 | CH₃ |

| C-15 | 18.2 | CH₃ |

| Acetoxy-C=O | 170.5, 170.1 | C |

| Benzoyl-C=O | 165.8 | C |

| Furoyl-C=O | 164.5 | C |

| Isobutyryloxy-C=O | 176.2 | C |

Table 3: Representative HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 709.2416 | 709.2420 |

Structure Elucidation Logic

The final structure of this compound is assembled by integrating all the spectroscopic data in a logical workflow.

Caption: Logical workflow for spectroscopic data integration.

-

Molecular Formula: HRMS provides the exact molecular formula, C₃₅H₄₂O₁₄, which is fundamental for determining the degree of unsaturation.

-

Functional Groups: IR and UV-Vis data, along with characteristic chemical shifts in NMR, identify the presence of ester carbonyls, hydroxyl groups, and aromatic/furan rings.

-

Core Structure and Connectivity: Analysis of HMBC and COSY spectra allows for the assembly of the β-dihydroagarofuran core. For instance, HMBC correlations from the methyl protons to adjacent carbons piece together the sesquiterpenoid skeleton.

-

Placement of Ester Groups: HMBC correlations from protons on the core structure (e.g., H-1, H-2, H-8, H-9, H-13) to the carbonyl carbons of the acetate, benzoate, furoate, and isobutyrate groups confirm their respective locations.

-

Relative Stereochemistry: The spatial relationships between protons, determined from NOESY correlations, establish the relative stereochemistry of the substituents on the rigid polycyclic core.

Conclusion

The chemical structure elucidation of this compound is a complex undertaking that relies on a systematic combination of isolation techniques and advanced spectroscopic methods. By integrating data from HRMS, IR, and a suite of 1D and 2D NMR experiments, the complete molecular architecture, including its stereochemistry, can be confidently determined. This detailed structural information is the cornerstone for future research into its insecticidal mechanism of action, synthesis, and potential as a lead compound in the development of novel pest management agents.

Spectroscopic Data of Celangulin XIX: A Technical Overview

Currently, detailed spectroscopic data (NMR, MS) and experimental protocols specifically for Celangulin XIX are not available in the public domain. Extensive searches of chemical databases and scientific literature have not yielded specific ¹H NMR, ¹³C NMR, or mass spectrometry data for a compound identified as this compound.

The available research predominantly focuses on other analogues of the Celangulin family, most notably Celangulin V. It is possible that this compound is a novel or less-studied derivative, and its analytical data has not yet been published.

For researchers, scientists, and drug development professionals interested in the spectroscopic characterization of Celangulins, the data and protocols established for well-documented analogues like Celangulin V can serve as a valuable reference point. The structural similarities within this class of compounds mean that the experimental approaches for isolation and analysis are likely to be comparable.

Below is a generalized workflow that would typically be followed for the spectroscopic analysis of a novel Celangulin compound, based on established methodologies for this family of natural products.

General Experimental Workflow for Spectroscopic Analysis

The Enigmatic Architecture of a Potent Natural Insecticide: A Technical Guide to the Origin and Biosynthesis of Celangulin XIX

For Immediate Release

Yangling, Shaanxi – In the intricate world of natural product chemistry, the quest to understand the biosynthesis of complex molecules is paramount for their sustainable production and potential applications in medicine and agriculture. This technical guide delves into the current understanding of the natural origin and biosynthetic pathway of Celangulin XIX, a member of the potent insecticidal family of β-dihydroagarofuran sesquiterpenoid polyol esters. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of natural product synthesis, biotechnology, and insecticide development.

This compound, a structurally complex sesquiterpenoid, is a natural product isolated from the root bark of Celastrus angulatus Maxim., a perennial vining shrub distributed throughout the mountainous regions of southwest China.[1][2][3] This plant has a long history in traditional Chinese agriculture as a source of botanical insecticides.[3] The insecticidal properties of celangulins, including the closely related and more extensively studied Celangulin V, are attributed to their antifeedant, stomach poison, and contact killing effects against a variety of agricultural pests.[4] These compounds exhibit low toxicity to mammals and non-target organisms, making them attractive candidates for the development of eco-friendly pesticides.

The core chemical scaffold of this compound is the β-dihydroagarofuran sesquiterpenoid skeleton. The biosynthesis of this intricate structure is a multi-step enzymatic process that begins with common precursors in the terpenoid pathway and culminates in a series of specific cyclization and functionalization reactions. While the complete biosynthetic pathway for this compound has not been fully elucidated, extensive research on the related compound Celangulin V in C. angulatus provides a robust putative pathway.

The Putative Biosynthetic Pathway of the Celangulin Core Skeleton

The biosynthesis of the sesquiterpenoid backbone of Celangulins is proposed to occur via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.

The key steps in the formation of the β-dihydroagarofuran skeleton are catalyzed by a sesquiterpene synthase (STS) and subsequently modified by cytochrome P450 monooxygenases (CYP450s) and acyltransferases. Transcriptome analysis of the roots and leaves of C. angulatus, where Celangulins are known to accumulate, has led to the identification of several candidate genes likely involved in this process.

Caption: Putative biosynthetic pathway of the Celangulin core skeleton.

Quantitative Insights from Transcriptome Analysis

Direct quantitative data on the enzymatic conversion rates and yields for this compound biosynthesis are not yet available. However, transcriptome analysis of C. angulatus has provided valuable insights into the genes that are likely responsible for its production. The differential expression of these genes in tissues with high Celangulin content (roots) versus those with lower content (leaves) allows for the identification of key enzymatic players. The following table summarizes the number of unigenes identified in C. angulatus that are predicted to be involved in the biosynthesis of sesquiterpenoids, including Celangulins.

| Gene Family | Number of Unigenes Identified | Putative Role in Celangulin Biosynthesis |

| Sesquiterpene Synthases (STSs) | 4 | Catalyze the cyclization of FPP to form the core β-dihydroagarofuran skeleton. |

| Cytochrome P450s (CYP450s) | 8 | Responsible for the hydroxylation and other oxidative modifications of the sesquiterpene scaffold. |

| Acyltransferases | 4 | Catalyze the esterification of the polyol skeleton with various acyl groups, leading to the diverse range of Celangulin structures. |

Experimental Protocols

The investigation into the biosynthesis of Celangulins has heavily relied on modern transcriptomic techniques to identify candidate genes. The general workflow for such an analysis is outlined below.

Transcriptome Sequencing and Analysis of Celastrus angulatus

-

Plant Material and RNA Extraction: Roots and leaves of C. angulatus are collected. Total RNA is extracted from these tissues using a suitable RNA extraction kit, followed by quality and quantity assessment using a spectrophotometer and agarose gel electrophoresis.

-

cDNA Library Construction and Sequencing: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented into smaller pieces. First-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation with sequencing adapters. The ligated products are PCR amplified to create the final cDNA library. The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., BGISEQ-500).

-

De Novo Assembly and Gene Annotation: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo using a transcriptome assembler (e.g., Trinity) to generate unigenes. These unigenes are then annotated by sequence similarity searches against public protein databases such as Nr (NCBI non-redundant protein sequences), Swiss-Prot, KOG (eukaryotic Orthologous Groups), and KEGG (Kyoto Encyclopedia of Genes and Genomes).

-

Identification of Candidate Genes: The annotated unigenes are screened for those encoding enzymes known to be involved in sesquiterpenoid biosynthesis, such as sesquiterpene synthases, cytochrome P450s, and acyltransferases.

-

Quantitative Real-Time PCR (qRT-PCR) Validation: The expression levels of the candidate genes in different tissues (e.g., roots vs. leaves) are validated using qRT-PCR to confirm their potential role in the tissue-specific biosynthesis of Celangulins.

References

- 1. De novo leaf and root transcriptome analysis to explore biosynthetic pathway of Celangulin V in Celastrus angulatus maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102893989A - Celangulin TC, its preparation method and quality detection method - Google Patents [patents.google.com]

- 3. CN103315006A - Insecticidal composition containing natural celastrus angulatus and natural vitex negundo and application thereof - Google Patents [patents.google.com]

- 4. Celangulin Manufacturer - GREEN AGRI [greenagribio.com]

Celangulin XIX: A Technical Overview and Comparative Analysis with Celangulin V

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for Celangulin XIX (CAS Number: 403505-80-6). Due to the limited publicly available data specific to this compound, this document also presents a comprehensive overview of the closely related and extensively studied compound, Celangulin V, to offer a comparative context for potential research and development.

This compound: Core Properties

Publicly available data on the specific physicochemical and biological properties of this compound is scarce. The following table summarizes the currently known information.

| Property | Value | Reference |

| CAS Number | 403505-80-6 | |

| Chemical Formula | C35H42O14 | [1] |

| Appearance | Powder | [2] |

| Purity | HPLC≥98% or >97% | [1][2] |

| Stability | Stable under recommended storage conditions. | [2] |

| Reactivity | Avoid strong oxidizing/reducing agents, strong acids/alkalis. |

No specific quantitative data for properties such as melting point, boiling point, and spectroscopic characteristics (NMR, IR, MS) for this compound were found in the public domain at the time of this report.

Comparative Analysis with Celangulin V

Given the limited data on this compound, this guide will now focus on Celangulin V, a structurally similar natural product that has been the subject of numerous studies. This information may provide valuable insights into the potential properties and biological activities of this compound.

Celangulin V: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 139979-81-0 | |

| Molecular Formula | C34H46O13 | |

| Molecular Weight | 662.7 g/mol |

Biological Activity of Celangulin V: An Insecticidal Agent

Celangulin V is a natural β-dihydroagarofuran derivative isolated from Celastrus angulatus and is recognized for its insecticidal activity against various agricultural pests. Its primary mode of action is believed to be the disruption of the insect's digestive system.

Research suggests that Celangulin V targets the vacuolar-type H+-ATPase (V-ATPase) in the midgut cells of insects. V-ATPase is a crucial enzyme for maintaining the electrochemical gradient across the cell membrane. Inhibition of this enzyme leads to a collapse of this gradient, disrupting normal physiological functions and ultimately causing cell death. Specifically, the V-ATPase H subunit has been identified as a potential binding site for Celangulin V.

The following diagram illustrates the proposed mechanism of action for Celangulin V.

Studies on the oriental armyworm, Mythimna separata, have shown that ingestion of Celangulin V leads to severe, time-dependent damage to the midgut epithelial cells. Observed ultrastructural effects include disrupted microvilli, swollen mitochondria, and eventually cell lysis.

Experimental Protocols: Investigating Celangulin V

The following section details the methodologies employed in key studies on Celangulin V, which could serve as a template for investigating this compound.

Insecticidal Activity Bioassay

A common method to assess the insecticidal activity of Celangulin V and its derivatives is a leaf-disc bioassay.

References

Unveiling the Antifeedant Properties of Celangulins: A Technical Guide

Disclaimer: Initial literature searches for "Celangulin XIX" did not yield any specific data. The following guide focuses on the well-documented antifeedant and insecticidal properties of the broader "Celangulin" class of compounds, with a particular emphasis on Celangulin V, a prominent and extensively studied member.

Executive Summary

Celangulins, a class of sesquiterpenoid polyol esters derived from the plant genus Celastrus, exhibit significant antifeedant and insecticidal properties against a range of agricultural pests. This technical guide provides a comprehensive overview of the antifeedant activity of these compounds, with a focus on the available quantitative data, detailed experimental protocols for bioassays, and the underlying physiological mechanisms of action. The primary mode of action for celangulins, particularly Celangulin V, is believed to be the disruption of midgut function in insects, primarily through the inhibition of vacuolar-type ATPases (V-ATPases). This guide is intended for researchers, scientists, and drug development professionals working in the field of crop protection and insecticide discovery.

Quantitative Data on Biological Activity

The biological activity of celangulins has been quantified through various bioassays, primarily focusing on insecticidal efficacy. While direct and standardized antifeedant indices are not consistently reported across the literature, the provided data on lethality and knockdown serve as strong indicators of their potent anti-insect properties.

Insecticidal Activity of Celangulin

The following table summarizes the insecticidal activity of a generic "celangulin" compound against the red imported fire ant (Solenopsis invicta).

| Parameter | Concentration | Value | Species | Citation |

| Median Lethal Dose (LD50) | - | 0.046 ng/ant | Solenopsis invicta (large workers) | [1] |

| Median Lethal Time (LT50) | 0.125 mg/L | 9.905 hours | Solenopsis invicta | [1] |

| Knockdown Time (KT50) | 500 mg/L | 5.963 minutes | Solenopsis invicta | [1] |

| 100 mg/L | 11.187 minutes | Solenopsis invicta | [1] | |

| 50 mg/L | 14.581 minutes | Solenopsis invicta | [1] |

Insecticidal Activity of Celangulin V and Its Derivatives

The following table presents the knockdown dose (KD50) of Celangulin V and several of its ether derivatives against the third-instar larvae of the oriental armyworm (Mythimna separata).

| Compound | KD50 (µg/g) | Species | Citation |

| Celangulin V | 301.0 | Mythimna separata | |

| Derivative b | 135.9 | Mythimna separata | |

| Derivative c | 101.33 | Mythimna separata | |

| Derivative f | 169.0 | Mythimna separata | |

| Derivative g | 219.2 | Mythimna separata |

Enzymatic Inhibition by Celangulin V

Celangulin V has been shown to inhibit the activity of key insect enzymes. The following table summarizes the inhibitory effects of Celangulin V on V-ATPase and Na+/K+-ATPase.

| Enzyme | Concentration | Inhibition Ratio (%) | Species | Citation |

| V-ATPase | 200 µmol/L | 23.41 | Mythimna separata | |

| 100 µmol/L | 11.80 | Mythimna separata | ||

| Na+/K+-ATPase (in vitro) | 400 mg/L | 15.74 | Mythimna separata | |

| 25 mg/L | 3.60 | Mythimna separata | ||

| Na+/K+-ATPase (in vivo) | 25 mg/L | 10.57 - 18.70 | Mythimna separata |

Experimental Protocols

The assessment of antifeedant properties of celangulins is primarily conducted using the leaf disk choice bioassay. The following is a detailed methodology for this key experiment.

Leaf Disk Choice Bioassay for Antifeedant Activity

Objective: To determine the feeding deterrence of a test compound against a target insect species.

Materials:

-

Test compound (e.g., Celangulin V)

-

Solvent (e.g., acetone or ethanol)

-

Fresh host plant leaves

-

Cork borer or biopsy punch

-

Petri dishes

-

Filter paper

-

Forceps

-

Target insect larvae (e.g., third-instar Mythimna separata or Plutella xylostella)

-

Growth chamber or incubator with controlled temperature, humidity, and photoperiod

-

Leaf area meter or image analysis software

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain the desired test concentrations. A solvent-only solution serves as the control.

-

Preparation of Leaf Disks: Using a cork borer, cut uniform disks from fresh host plant leaves. Ensure the leaf disks are of a consistent size and free from damage.

-

Treatment of Leaf Disks:

-

For the treatment group, immerse a leaf disk in the test solution for a specified period (e.g., 10-30 seconds) or apply a precise volume of the solution to the surface of the disk and allow the solvent to evaporate completely.

-

For the control group, treat an equal number of leaf disks with the solvent only.

-

-

Bioassay Setup:

-

Line the bottom of each Petri dish with a piece of moistened filter paper to maintain humidity.

-

In each Petri dish, place one treated leaf disk and one control leaf disk. The positioning of the disks should be equidistant from the center.

-

Introduce a single, pre-weighed, and starved (for a few hours) insect larva into the center of each Petri dish.

-

-

Incubation: Place the Petri dishes in a growth chamber under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod).

-

Data Collection: After a predetermined period (e.g., 24 or 48 hours), remove the larva and measure the area of the treated and control leaf disks consumed. This can be done using a leaf area meter or by capturing digital images and analyzing them with software like ImageJ.

-

Calculation of Antifeedant Index: The antifeedant activity is often expressed as the Feeding Deterrence Index (FDI), calculated using the following formula:

FDI (%) = [(C - T) / (C + T)] × 100

Where:

-

C = Area of the control leaf disk consumed

-

T = Area of the treated leaf disk consumed

-

Interpretation of Results:

-

FDI > 0 indicates a deterrent effect.

-

FDI = 0 indicates no effect.

-

FDI < 0 indicates a phagostimulant effect.

The following diagram illustrates the general workflow of the leaf disk choice bioassay.

Signaling Pathways and Mechanisms of Action

The antifeedant and insecticidal effects of Celangulin V are primarily attributed to its action on the midgut of susceptible insects. The proposed mechanism involves the inhibition of V-ATPase, a crucial proton pump in the epithelial cells of the insect midgut.

Proposed Signaling Pathway of Celangulin V in Insect Midgut Cells

V-ATPases are responsible for maintaining the high pH of the midgut lumen in lepidopteran larvae, which is essential for the optimal digestion of plant material. By inhibiting V-ATPase, Celangulin V disrupts this delicate pH balance, leading to a cascade of detrimental effects.

The following diagram illustrates the proposed signaling pathway:

Pathway Description:

-

Binding and Inhibition: Celangulin V is ingested by the insect and reaches the midgut, where it binds to and inhibits the activity of V-ATPase located on the apical membrane of the midgut epithelial cells.

-

Disruption of Proton Gradient: The inhibition of V-ATPase disrupts the pumping of protons from the cytoplasm into the midgut lumen.

-

pH Imbalance: This leads to a failure to maintain the high alkaline pH of the midgut lumen.

-

Impaired Digestion and Nutrient Absorption: The altered pH impairs the function of digestive enzymes that are optimized for an alkaline environment, leading to poor digestion and reduced nutrient absorption.

-

Cellular Damage: The disruption of the proton gradient and ion homeostasis can lead to damage of the midgut epithelial cells.

-

Feeding Deterrence and Mortality: The combination of poor nutrient uptake and gut discomfort results in feeding deterrence. Prolonged exposure and cellular damage ultimately lead to insect mortality.

Conclusion

Celangulins, particularly Celangulin V, represent a promising class of natural compounds with potent antifeedant and insecticidal properties. Their unique mode of action, targeting the insect midgut V-ATPase, makes them valuable candidates for the development of new bio-rational pesticides, especially in the context of managing resistance to conventional insecticides. Further research is warranted to fully elucidate the structure-activity relationships within the celangulin family and to develop formulations that can be effectively deployed in integrated pest management programs. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this important class of natural insecticides.

References

Stomach Poison Effects of Celangulin Analogs in Insects: A Technical Guide

Disclaimer: No published scientific literature was identified for a compound specifically named "Celangulin XIX." This technical guide therefore focuses on the well-documented stomach poison effects of closely related and extensively studied analogs, primarily Celangulin V, which is considered a representative compound of this class of insecticidal agents. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Celangulins, a class of polyol esters derived from Celastrus angulatus, exhibit potent insecticidal properties, predominantly through stomach poisoning. Upon ingestion, these compounds inflict severe damage to the insect's midgut, leading to feeding cessation, developmental abnormalities, and ultimately, mortality. The primary mode of action involves the disruption of the midgut epithelium's cellular integrity and function. Specifically, Celangulin V has been shown to target the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump in the midgut cells of susceptible insects. This inhibition disrupts ion homeostasis and the transmembrane potential, leading to cell death and the breakdown of the digestive system. This guide provides a comprehensive overview of the quantitative toxicological data, experimental methodologies, and the underlying physiological mechanisms of Celangulin's stomach poison effects.

Quantitative Toxicological Data

The insecticidal efficacy of Celangulin analogs has been quantified through various bioassays. The following tables summarize the key toxicological endpoints for different insect species.

Table 1: Lethal Dose (LD) and Knockdown Time (KT) of Celangulin

| Insect Species | Celangulin Analog | Parameter | Value | Exposure Time | Citation |

| Solenopsis invicta (Large workers) | Not Specified | LD50 | 0.086 ng/ant | 12 h | [1] |

| LD50 | 0.046 ng/ant | 24 h | [1] | ||

| LD50 | 0.039 ng/ant | 36 h | [1] | ||

| LD50 | 0.035 ng/ant | 48 h | [1] | ||

| LD95 | 0.351 ng/ant | 12 h | [1] | ||

| LD95 | 0.119 ng/ant | 24 h | |||

| LD95 | 0.106 ng/ant | 36 h | |||

| LD95 | 0.093 ng/ant | 48 h | |||

| KT50 | 11.187 min | - | |||

| KT95 | 20.027 min | - | |||

| Mythimna separata (3rd instar larvae) | Celangulin-V Derivative (1-6) | KD50 | 231.2 µg/g | - | |

| Celangulin-V Derivative (c) | KD50 | 101.33 µg/g | - | ||

| Celangulin-V Derivative (b) | KD50 | 135.9 µg/g | - |

Table 2: Mortality Rates of Celangulin

| Insect Species | Celangulin Analog | Concentration | Mortality Rate | Exposure Time | Citation |

| Ectropis obliqua hypulina (2nd instar larvae) | 0.2% Celangulin | 500x dilution | 98.67% | 3 days | |

| 1000x dilution | 85.33% | 3 days | |||

| 1500x dilution | 73.33% | 3 days | |||

| Mythimna separata (3rd instar larvae) | Celangulin-V Derivative (1.1) | 10 mg/mL | 75.0% | - | |

| Celangulin-V Derivative (1.2) | 10 mg/mL | 83.3% | - |

Table 3: Effects of Celangulin V on Midgut Transmembrane Potentials in Mythimna separata

| Treatment | Time After Ingestion | Apical Membrane Potential (Vam) (mV) | Basolateral Membrane Potential (Vbm) (mV) | Citation |

| Control (DMSO) | - | -79.30 ± 7.96 | Stable | |

| Celangulin V (25 µg) | 2 h | -61.02 ± 12.07 | Not specified | |

| 4 h | -59.47 ± 12.54 | Not specified | ||

| 6 h | -51.78 ± 13.02 | Not specified | ||

| 8 h | -35.47 ± 10.23 | Not specified | ||

| 12 h | -32.18 ± 12.44 | Not specified |

Experimental Protocols

Stomach Poisoning Bioassay (Leaf-dipping Method)

This method is commonly used to evaluate the stomach toxicity of insecticides against lepidopteran larvae.

-

Preparation of Test Solutions: Celangulin analogs are dissolved in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared using distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

Leaf Treatment: Fresh, clean leaves of a host plant (e.g., cabbage for Plutella xylostella or corn for Mythimna separata) are dipped into the test solutions for a specified duration (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution without the test compound. The leaves are then air-dried.

-

Insect Exposure: Third-instar larvae, often starved for a few hours to ensure immediate feeding, are introduced into a petri dish or a similar container lined with a moist filter paper and containing a treated leaf.

-

Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush. The lethal concentration (LC50) or lethal dose (LD50) is calculated using probit analysis.

Midgut Transmembrane Potential Measurement

This electrophysiological technique is used to assess the impact of toxins on the ion transport and cellular health of the insect midgut.

-

Insect Dissection: Sixth-instar larvae of Mythimna separata are anesthetized and dissected to isolate the midgut. The midgut is then mounted in a perfusion chamber.

-

Electrode Placement: Glass microelectrodes filled with a KCl solution are used to measure the transmembrane potentials. One electrode is inserted into a midgut epithelial cell to measure the apical membrane potential (Vam), and another is placed in the hemolymph side to measure the basolateral membrane potential (Vbm).

-

Toxin Application: The midgut is perfused with a saline solution. For ingestion studies, larvae are force-fed with a specific dose of Celangulin V dissolved in a carrier like DMSO prior to dissection. For direct application studies, Celangulin V is added to the perfusion solution.

-

Data Recording and Analysis: The changes in Vam and Vbm are recorded over time. A significant depolarization (decrease in the negative value) of the membrane potential indicates a disruption of ion gradients and cellular damage.

Mechanism of Action and Signaling Pathways

The primary target of Celangulin V as a stomach poison is the V-ATPase located on the apical membrane of midgut epithelial cells in susceptible insects.

Caption: Proposed signaling pathway of Celangulin V stomach toxicity.

Upon ingestion, Celangulin V binds to and inhibits the V-ATPase enzyme on the apical membrane of midgut cells. This enzyme is crucial for pumping protons from the cytoplasm into the midgut lumen, which energizes the transport of K+ into the cell, creating a high luminal pH and a steep electrochemical gradient. Inhibition of V-ATPase disrupts this proton pumping, leading to a collapse of the ion gradient and depolarization of the apical membrane. This ultimately results in swelling of the mitochondria and endoplasmic reticulum, the formation of lysosome-like vacuoles, and necrotic cell death. The widespread damage to the midgut epithelium leads to a cessation of feeding, paralysis of the digestive tract, and eventual death of the insect.

Experimental and Logical Workflows

The assessment of a compound's stomach poison effects follows a logical progression from initial screening to detailed mechanistic studies.

Caption: General experimental workflow for evaluating stomach poison effects.

This workflow begins with broad screening to identify active compounds, followed by quantitative dose-response studies to determine potency. Subsequent experiments delve into the physiological and cellular effects, such as antifeedant activity and midgut tissue damage. Advanced techniques like electrophysiology and biochemical assays are then employed to elucidate the specific molecular target and mechanism of action.

Conclusion

Celangulin analogs, particularly Celangulin V, are potent stomach poisons that target the insect midgut. The primary mechanism of action is the inhibition of V-ATPase, leading to a cascade of events that culminates in the destruction of the midgut epithelium and insect mortality. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of celangulin-based bio-insecticides. Future work should focus on structure-activity relationship studies to identify or synthesize novel analogs with improved potency and a broader spectrum of activity.

References

An In-depth Technical Guide on the Insecticidal Activity of C35H42O14 and Related Limonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a specific, well-characterized insecticide with the precise molecular formula C35H42O14 is not prominently documented in publicly available scientific literature, this guide explores the insecticidal activities of structurally related and well-researched natural compounds, primarily focusing on the limonoid Azadirachtin (C35H44O16) and the triterpenoid Toosendanin (C30H38O11). These compounds, derived from the neem tree (Azadirachta indica) and the Chinaberry tree (Melia toosendan) respectively, serve as exemplary models for understanding the potent insecticidal properties of complex natural products. This document provides a comprehensive overview of their mechanisms of action, quantitative insecticidal data, detailed experimental protocols for their evaluation, and visual representations of the key biological pathways they affect.

Introduction to Limonoids and Triterpenoids as Insecticides

Limonoids and triterpenoids are complex secondary metabolites found in various plant species, particularly in the Meliaceae family. These compounds have evolved as a natural defense mechanism against herbivores and pathogens. Their intricate structures confer a wide range of biological activities, with insecticidal and antifeedant properties being the most prominent.

Azadirachtin , a highly oxygenated tetranortriterpenoid, is the principal active ingredient in neem-based insecticides.[1] It is renowned for its broad-spectrum activity against over 200 species of insects, acting as a potent antifeedant, growth regulator, and sterilant.[2] Toosendanin , a C-seco-limonoid, is another powerful botanical insecticide with both neurotoxic and antifeedant effects.[3][4]

Quantitative Insecticidal Activity

The insecticidal efficacy of Azadirachtin and Toosendanin has been quantified against various insect pests. The following tables summarize key toxicological data from published studies.

| Compound | Insect Species | Bioassay Type | Value | Reference |

| Toosendanin | Aedes aegypti (1st instar larvae) | 24h exposure | LC50 = 60.8 µg/ml | [5] |

| Toosendanin | Aedes aegypti (adult females) | Topical application (96h) | LD50 = 4.3 µ g/female | |

| Toosendanin | Aedes aegypti (adult females) | Ingestion (sugar bait) | LC50 = 1.02 µg/µl | |

| Toosendanin | Mythimna separata (5th instar larvae) | Stomach poisoning | LC50 = 252.23 µg/mL | |

| Azadirachtin | Spodoptera littoralis | Not specified | Exhibits considerable toxicity | |

| Azadirachtin | Mammals (rats) | Oral | LD50 > 3,540 mg/kg |

Table 1: Lethal Concentration (LC50) and Lethal Dose (LD50) Values of Toosendanin and Azadirachtin against various organisms.

| Compound | Insect Species | Effect | Observation | Reference |

| Toosendanin | Aedes aegypti (1st instar larvae) | Delayed development | 1 to 2-day delay to pupation at 6.3–25 µg/ml | |

| Toosendanin | Aedes aegypti (adult females) | Reduced fecundity | >45% reduction in egg production at 1.25–10.0 µg topical application | |

| Toosendanin | Aedes aegypti (adult females) | Reduced egg hatch | Dose-dependent reduction with ingestion of 0.031–0.25 µg/µl |

Table 2: Sublethal Effects of Toosendanin on Aedes aegypti.

Mechanism of Action

The insecticidal action of these compounds is multifaceted, affecting various physiological and biochemical processes in insects.

Hormonal Disruption

Both Azadirachtin and Toosendanin interfere with the insect endocrine system, primarily targeting the ecdysone and juvenile hormone (JH) signaling pathways.

-

Azadirachtin mimics the structure of ecdysteroids, the insect molting hormones. This structural similarity allows it to bind to ecdysone receptors, disrupting the normal molting process and leading to developmental abnormalities and mortality. It also inhibits the release of prothoracicotropic hormone (PTTH), which in turn reduces ecdysone production.

-

Toosendanin has been shown to regulate the expression of key genes in both the juvenile hormone and ecdysone signaling pathways, leading to hormonal imbalance and inhibited larval growth.

Neurotoxicity

Toosendanin exhibits significant neurotoxic effects. It acts on the insect's central nervous system, blocking neurotransmission, which leads to paralysis and death. It is suggested that Toosendanin interferes with K+ channels, disrupting synaptic transmission.

Antifeedant Activity

A primary mode of action for both compounds is their potent antifeedant effect.

-

Azadirachtin acts on the chemoreceptors in the insect's gustatory system, causing an immediate cessation of feeding. Some insects would rather starve than consume food treated with Azadirachtin.

-

Toosendanin also acts as a digestive agent, targeting the microvilli of midgut epithelial cells. This damage to the digestive system leads to regurgitation, paralysis, and ultimately, death.

Signaling Pathways

The disruption of hormonal signaling is a key mechanism of these insecticides. The following diagram illustrates the ecdysone signaling pathway and the points of interference by Azadirachtin.

Caption: Ecdysone signaling pathway disruption by Azadirachtin.

Experimental Protocols

The evaluation of insecticidal activity involves a series of standardized bioassays.

Larval Toxicity Bioassay (Leaf-Dip Method)

This method is commonly used to assess the stomach toxicity of a compound.

Objective: To determine the lethal concentration (LC50) of a test compound against insect larvae.

Materials:

-

Test compound stock solution (e.g., in acetone or ethanol)

-

Surfactant (e.g., Triton X-100)

-

Distilled water

-

Fresh, untreated host plant leaves

-

Petri dishes or ventilated containers

-

Insect larvae of a uniform age and size (e.g., 3rd instar)

-

Fine paintbrush

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compound in distilled water containing a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage. A negative control (water + surfactant) should also be prepared.

-

Leaf Treatment: Dip individual leaves into the test solutions for a set period (e.g., 10-30 seconds).

-

Drying: Allow the treated leaves to air-dry completely.

-

Exposure: Place one treated leaf in each Petri dish. Introduce a known number of larvae (e.g., 10-20) into each dish.

-

Incubation: Maintain the dishes under controlled conditions (temperature, humidity, and photoperiod) suitable for the insect species.

-

Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when gently prodded with a paintbrush.

-

Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits.

Topical Application Bioassay

This method assesses the contact toxicity of a compound.

Objective: To determine the lethal dose (LD50) of a test compound when applied directly to the insect's cuticle.

Materials:

-

Test compound stock solution (in a volatile solvent like acetone)

-

Microsyringe or micro-applicator

-

Adult insects of a uniform age and size

-

Holding cages with food and water

-

CO2 for anesthetization

Procedure:

-

Preparation of Dosing Solutions: Prepare a series of dilutions of the test compound in the chosen solvent.

-

Insect Anesthetization: Briefly anesthetize the insects with CO2.

-

Application: Using a microsyringe, apply a precise volume (e.g., 1 µl) of the test solution to a specific area of the insect's body, typically the dorsal thorax. A control group should be treated with the solvent alone.

-

Recovery and Observation: Place the treated insects in holding cages with access to food and water.

-

Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: Calculate the LD50 value using probit analysis.

Experimental and Extraction Workflow

The process from plant material to the identification of an active insecticidal compound follows a structured workflow.

Caption: General workflow for the extraction and identification of botanical insecticides.

Conclusion

While the specific compound C35H42O14 remains to be fully characterized as a mainstream insecticide, the study of related limonoids and triterpenoids like Azadirachtin and Toosendanin provides a robust framework for understanding the insecticidal potential of this class of natural products. Their complex mechanisms of action, involving hormonal disruption, neurotoxicity, and antifeedant effects, make them valuable candidates for the development of novel, environmentally benign pest management strategies. The experimental protocols and workflows detailed in this guide offer a standardized approach for the discovery and evaluation of new insecticidal compounds from natural sources. Further research into compounds with the C35H42O14 molecular formula could unveil novel insecticides with unique modes of action, contributing to the advancement of sustainable agriculture and public health.

References

- 1. ozonebiotech.com [ozonebiotech.com]

- 2. Azadirachtin - Wikipedia [en.wikipedia.org]

- 3. Bulk Toosendanin: For Botanical Pesticide Formulations - GREEN AGRI [greenagribio.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the Botanical Insecticide, Toosendanin, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of Celangulin XIX: A Data Gap Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the request for an in-depth technical guide on the preliminary toxicological profile of Celangulin XIX. Following a comprehensive review of available scientific literature, it must be concluded that there is a significant lack of published data on the mammalian toxicology of this specific compound. While research into related compounds, primarily Celangulin V, provides some insight into its potential biological activity, a formal toxicological profile for this compound cannot be constructed at this time.

The primary focus of existing research has been on the insecticidal properties of Celangulins, which are natural sesquiterpenoid polyesters derived from plants of the Celastraceae family. This document summarizes the available data on related compounds to highlight the current state of knowledge and identify the critical data gaps that need to be addressed for any potential drug development program.

Acute Toxicity

There is currently no publicly available data on the acute toxicity (e.g., LD50) of this compound in any mammalian species. A Material Safety Data Sheet (MSDS) for this compound explicitly states "No data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and other key toxicological endpoints[1].

In contrast, studies on the insecticidal activity of a related compound, Celangulin, have determined its lethal dose in insects. For the red imported fire ant (Solenopsis invicta), the median lethal dose (LD50) of Celangulin was 0.046 ng per ant at 24 hours post-treatment.[2][3] It is crucial to note that insect toxicity data is not a substitute for mammalian toxicity studies and cannot be used to predict safety in humans.

Cytotoxicity

No studies detailing the cytotoxic effects (e.g., IC50 values) of this compound on mammalian cell lines have been identified in the public domain.

Research on other dihydro-β-agarofuran sesquiterpenoids, the chemical class to which Celangulins belong, has indicated cytotoxic activity against various cancer cell lines. However, without specific data for this compound, it is not possible to create a quantitative summary.

Genotoxicity

There is no available information regarding the genotoxic potential of this compound. Standard assays to evaluate mutagenicity and clastogenicity would be required to assess this endpoint.

Mechanism of Action and Potential Signaling Pathways

The mechanism of action for Celangulins has been primarily investigated in insects. Studies on Celangulin V suggest that its insecticidal effect is due to the targeting of vacuolar ATPase (V-ATPase) in the midgut epithelial cells.[4][5] V-ATPase is a proton pump crucial for maintaining pH homeostasis and energizing transport processes across membranes. Inhibition of V-ATPase in insect midgut cells leads to a disruption of the electrochemical gradient, ultimately causing cell death and digestive system failure.

The following diagram illustrates the proposed mechanism of action of Celangulin V in insect midgut cells.

Caption: Proposed mechanism of Celangulin V in insect midgut cells.

While V-ATPase is also present in mammals and plays a vital role in various physiological processes, it is unknown if this compound has a similar inhibitory effect on mammalian V-ATPase or what the downstream consequences would be. A thorough investigation into the selectivity and off-target effects in mammalian systems is a critical requirement.

Experimental Protocols: A Path Forward

Given the absence of data, detailed experimental protocols for the toxicological assessment of this compound would need to be developed. Standard methodologies as outlined by regulatory agencies such as the FDA and OECD would be followed. A potential workflow for preliminary toxicological evaluation is proposed below.

Caption: A generalized workflow for the preliminary toxicological assessment of a novel compound.

Conclusion and Future Directions

The current body of scientific literature does not contain the necessary data to compile a preliminary toxicological profile of this compound for a drug development audience. While research into its insecticidal properties provides a starting point for understanding its potential biological activity, comprehensive in vitro and in vivo studies are required to determine its safety profile in mammals.

For researchers and drug development professionals, the path forward necessitates a systematic evaluation of this compound's safety, including but not limited to:

-

Cytotoxicity screening against a panel of human cell lines to determine IC50 values.

-

Genotoxicity assessment using a battery of standard assays.

-

Acute and repeat-dose toxicity studies in rodent models to identify potential target organs and establish a therapeutic window.

-

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

-

Mechanism of action studies in mammalian systems to identify molecular targets and signaling pathways.

Until such data becomes available, any consideration of this compound for therapeutic development should be approached with extreme caution.

References

- 1. jlextract.com [jlextract.com]

- 2. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography | MDPI [mdpi.com]

An In-depth Technical Guide to Celangulin XIX and its Analogues in the Celastraceae Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulins, a class of sesquiterpenoid polyol esters predominantly found in the Celastraceae family, have garnered significant attention for their potent insecticidal properties. This technical guide provides a comprehensive overview of Celangulin XIX and its analogues, with a particular focus on the well-studied Celangulin V. It delves into their biological activities, mechanisms of action, and experimental protocols for their isolation and evaluation. Quantitative data on the insecticidal efficacy of various analogues are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the key signaling pathway associated with their mode of action and outlines a general experimental workflow using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel insecticides and therapeutic agents.

Introduction

The Celastraceae family of plants, commonly known as the bittersweet family, is a rich source of bioactive natural products. Among these, the celangulins, characterized by a β-dihydroagarofuran skeleton, have demonstrated significant biological activities, most notably as insect antifeedants and insecticides. This compound, a specific member of this class isolated from Celastrus angulatus, has shown potent insecticidal effects. However, the most extensively studied analogue is Celangulin V, which serves as a representative compound for understanding the structure-activity relationships and mechanism of action of this class of molecules. This guide will explore the current knowledge on this compound and its analogues, providing a technical foundation for further research and development.

This compound and its Analogues: Structure and Occurrence

This compound is a sesquiterpenoid with the chemical formula C₃₅H₄₂O₁₄ and CAS number 403505-80-6.[1] It is one of many celangulin compounds that have been isolated from plants of the Celastrus genus, particularly the root bark of Celastrus angulatus.[2] These compounds share a common β-dihydroagarofuran scaffold but differ in the ester groups attached to the polyol core. This variation in substitution patterns significantly influences their biological activity.

Biological Activity: Insecticidal Properties

The primary biological activity reported for celangulins is their potent insecticidal effect, which is predominantly mediated through stomach poisoning.

Quantitative Data on Insecticidal Activity

The insecticidal efficacy of this compound and various analogues of Celangulin V has been evaluated against different insect species, with Mythimna separata (the oriental armyworm) being a common model. The activity is often expressed as the median effective dose (ED₅₀) or median knockdown dose (KD₅₀).

This compound has demonstrated strong insecticidal activity against Mythimna separata with an ED₅₀ of 73.3 μg/g.[3]

Below are tables summarizing the insecticidal activities of several Celangulin V analogues.

Table 1: Insecticidal Activity of C-6 Ester Derivatives of Celangulin-V against Mythimna separata [4][5]

| Compound | Substitution at C-6 | Mortality (%) at 10 mg/mL |

| Celangulin-V | -OH | - |

| 1.1 | -OCOCH₃ | 75.0 |

| 1.2 | -OCOCH₂CH₃ | 83.3 |

| 1.3 | -OCO(CH₂)₂CH₃ | Lower than Celangulin-V |

| 1.4 | -OCO(CH₂)₃CH₃ | Lower than Celangulin-V |

| 1.7 | -OCOCH=CHCH₃ | Lower than Celangulin-V |

| 1.8 | -OCOC₆H₅ | Lower than Celangulin-V |

| 1.5, 1.6, 1.9, 1.10 | Various larger esters | No activity |

Table 2: Insecticidal Activity of C-6 Ether Derivatives of Celangulin-V against Mythimna separata

| Compound | Substitution at C-6 | KD₅₀ (μg/g) |

| Celangulin-V | -OH | 301.0 |

| a | -OCH₃ | 445.3 |

| b | -OCH₂CH₃ | 135.9 |

| c | -OCH(CH₃)₂ | 101.33 |

| d | -O(CH₂)₃CH₃ | 966.6 |

| f | -OCH₂C₆H₅ | 169.0 |

| g | -OCH₂CH=CH₂ | 219.2 |

| e, h | Other ether groups | No activity |

Mechanism of Action: Inhibition of V-ATPase

The primary molecular target of celangulins is the vacuolar-type H⁺-ATPase (V-ATPase), a multi-subunit enzyme responsible for proton translocation across membranes.

V-ATPase Signaling Pathway Inhibition

V-ATPase plays a crucial role in maintaining the pH homeostasis of various cellular compartments and the midgut lumen of insects. By inhibiting V-ATPase, celangulins disrupt this delicate pH balance, leading to a cascade of detrimental effects. Celangulin V has been shown to bind to subunits A, B, and H of the V-ATPase complex. The inhibition of the V₁ domain's ATP hydrolysis activity is a key event. Specifically, Celangulin V acts as a competitive inhibitor of ATP at the binding site on the AB subunit complex. This inhibition disrupts the proton pumping activity of the V₀ domain, leading to an accumulation of protons within the midgut cells and an increase in the luminal pH. The disruption of the proton gradient affects nutrient transport and overall gut physiology, ultimately leading to insect paralysis and death.

Experimental Protocols

Isolation of Celangulins from Celastrus angulatus

The following is a general protocol for the extraction and isolation of celangulins from the root bark of C. angulatus, based on methodologies described in the literature.

Materials:

-

Dried and powdered root bark of Celastrus angulatus

-

95% Ethanol

-

Chloroform

-

Macroporous absorbent resin

-

Solvents for chromatography (e.g., ethanol gradients)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered root bark with 95% ethanol (e.g., 1:3 w/v) and perform hot reflux extraction at 80°C for 2 hours. Repeat the extraction 2-3 times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and partition with chloroform to separate compounds based on polarity. Concentrate the chloroform phase.

-

-

Chromatographic Purification:

-

Subject the concentrated chloroform extract to column chromatography on a macroporous absorbent resin.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 75%, 95%).

-

Collect the fraction eluting with 75-85% ethanol, which is typically enriched with celangulins.

-

Further purify the enriched fraction using repeated column chromatography (e.g., silica gel, Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual celangulin compounds.

-

Insecticidal Bioassay

This protocol describes a common method for evaluating the stomach poison activity of celangulins against insect larvae.

Materials:

-

Test compounds (Celangulins)

-

Acetone (as solvent)

-

Wheat leaf discs (or other suitable plant material)

-

Third-instar larvae of Mythimna separata (or other target insect)

-

Micropipette

-

Petri dishes

Procedure:

-

Preparation of Test Solutions:

-

Dissolve the test compounds in acetone to a final concentration of 10 mg/mL. Use acetone alone as a negative control and a known insecticide (or Celangulin V) as a positive control.

-

-

Treatment of Leaf Discs:

-

Cut fresh wheat leaves into small discs of a uniform size (e.g., 0.5 cm x 0.5 cm).

-

Apply 1 µL of the test solution onto each leaf disc and allow the solvent to evaporate completely.

-

-

Insect Exposure:

-

Place one treated leaf disc into a petri dish.

-

Introduce a single third-instar larva of M. separata into the petri dish.

-

Prepare at least three replicates for each test compound and control.

-

-

Data Collection:

-

Observe the larvae for a set period (e.g., 2 hours).

-

Record the number of "knocked down" larvae. Symptoms of knockdown include narcotization, a soft and immobilized body, and a complete lack of response to stimuli.

-

Calculate the mortality rate or knockdown percentage for each treatment.

-

For dose-response studies, use serial dilutions of the test compounds to determine ED₅₀ or KD₅₀ values.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the study of celangulins, from plant material to biological evaluation.

Conclusion

This compound and its analogues from the Celastraceae family represent a promising class of natural insecticides. Their unique mode of action, targeting the insect V-ATPase, makes them valuable candidates for the development of new pest management strategies, potentially overcoming resistance to existing insecticides. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the potential of these compounds. Future research should focus on the isolation and characterization of novel celangulins, comprehensive structure-activity relationship studies to design more potent and selective analogues, and a deeper investigation into their toxicological profiles and environmental fate to ensure their safe and effective application in agriculture and public health.

References

- 1. journals.rdagriculture.in [journals.rdagriculture.in]

- 2. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Insecticide Celangulin: A Journey from Discovery to a Promising Biopesticide Candidate

An In-depth Technical Guide on the History and Chemistry of Celangulin

For decades, the arms race between humans and insect pests has driven the development of novel insecticides. However, the widespread use of synthetic pesticides has raised concerns about environmental contamination and the emergence of resistant insect populations. This has led to a renewed interest in natural products as a source of safer and more effective biopesticides. Among these, Celangulin V, a complex sesquiterpenoid isolated from the Chinese bittersweet plant, Celastrus angulatus, has emerged as a particularly promising candidate. This technical guide provides a comprehensive overview of the history of Celangulin research, from its discovery and structure elucidation to its synthesis, biological activities, and mechanism of action.

Discovery and Structural Elucidation: Unveiling a Complex Natural Product

The story of Celangulin research begins in the early 1990s with the investigation of the insecticidal properties of Celastrus angulatus, a plant long used in traditional Chinese medicine. In 1994, Chinese scientists Wu, Li, Zhu, and Liu published their seminal work on the isolation and structural determination of a new insecticidal sesquiterpenoid, which they named Celangulin V[1]. This discovery marked a significant milestone, identifying a non-alkaloidal compound as a major bioactive constituent from this plant species.

The elucidation of Celangulin V's intricate molecular architecture was a challenging task, accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1]. Later, in 2014, the single-crystal X-ray structure of Celangulin V was reported for the first time, providing a definitive and highly accurate three-dimensional model of the molecule[2]. This confirmed its complex β-dihydroagarofuran sesquiterpene polyol ester structure.

Table 1: Physicochemical and Spectroscopic Data of Celangulin V

| Property | Value | Reference |

| Molecular Formula | C34H46O13 | [3] |

| Molecular Weight | 662.7 g/mol | [3] |

| Melting Point | 198-200 °C | |

| Optical Rotation [α]D | -11.0° (c=1.03, CHCl3) | |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | Selected peaks: 6.08 (d, J=3.6 Hz, 1H), 5.60 (d, J=3.6 Hz, 1H), 5.42 (s, 1H), 5.38 (d, J=3.2 Hz, 1H), 4.48 (d, J=3.2 Hz, 1H), 2.88 (m, 1H), 2.55 (m, 1H), 2.10 (s, 3H), 2.05 (s, 3H), 1.48 (s, 3H), 1.25 (d, J=7.2 Hz, 3H), 1.23 (d, J=7.2 Hz, 3H), 1.18 (d, J=6.8 Hz, 3H), 1.16 (d, J=6.8 Hz, 3H), 0.95 (s, 3H) | |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | Selected peaks: 176.8, 176.5, 170.1, 169.8, 165.7, 133.4, 130.1, 128.5, 93.8, 81.5, 78.9, 75.5, 71.9, 70.4, 69.8, 55.4, 49.9, 40.9, 37.9, 34.5, 34.2, 29.8, 26.9, 21.9, 21.1, 20.9, 19.1, 18.9, 17.8, 16.4 |

Synthetic Approaches: Tackling a Formidable Challenge

The complex, highly oxygenated, and stereochemically rich structure of Celangulin V has made its total synthesis a formidable challenge for the synthetic chemistry community. To date, a complete total synthesis of Celangulin V has not been reported. However, the pursuit of this goal has spurred the development of innovative synthetic strategies for constructing its core β-dihydroagarofuran skeleton.

A 2022 review summarizes the significant efforts in the total synthesis of dihydro-β-agarofuran natural products, highlighting various approaches to assemble the characteristic tricyclic core. These strategies often involve intricate cycloaddition reactions, stereoselective functional group manipulations, and the development of novel synthetic methodologies.

While the total synthesis of the natural product remains elusive, significant progress has been made in the semi-synthesis of numerous Celangulin V derivatives. These efforts have been crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for identifying analogs with enhanced insecticidal potency and simpler structures.

Biological Activities and Mechanism of Action: A Potent and Specific Insecticide

Celangulin V exhibits potent insecticidal activity, primarily through stomach poisoning, against a range of lepidopteran pests, with the oriental armyworm, Mythimna separata, being a particularly sensitive species. The intoxicated insects display a range of symptoms, including excitement, tremors, loss of body fluid, and eventual paralysis.

The primary molecular target of Celangulin V has been identified as the vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme responsible for maintaining pH homeostasis in various cellular compartments. Specifically, Celangulin V has been shown to bind to the H subunit of V-ATPase in the midgut cells of susceptible insects. This binding inhibits the enzyme's proton-pumping activity, leading to a disruption of the transmembrane potential and ultimately causing cell death in the insect midgut. More recent studies suggest that Celangulin V may also interact with the A and B subunits of the V-ATPase, competitively inhibiting ATP hydrolysis.

dot

Beyond its well-documented insecticidal properties, research has suggested that the broader class of dihydro-β-agarofuran sesquiterpenoids may possess other valuable biological activities, including cytotoxic effects against cancer cell lines and the ability to reverse multidrug resistance (MDR) in tumor cells. However, further investigation into the specific anticancer and neuroprotective potential of Celangulin V is warranted.

Table 2: Insecticidal Activity of Celangulin V and its Derivatives against Mythimna separata

| Compound | Modification | Concentration | Mortality (%) | KD₅₀ (µg/g) | Reference |

| Celangulin V | - | 10 mg/mL | - | 301.0 | |

| Derivative 1.1 | 6-O-acetyl | 10 mg/mL | 75.0 | - | |

| Derivative 1.2 | 6-O-propionyl | 10 mg/mL | 83.3 | - | |

| Ether Derivative b | 6-O-ethyl | - | - | 135.9 | |

| Ether Derivative c | 6-O-propyl | - | - | 101.3 | |